アルデヒド-CH2-PEG5-t-ブチルエステル

概要

説明

Ald-CH2-PEG5-t-butyl ester is a polyethylene glycol (PEG) linker . It is an aldehyde PEG linker that is reactive with aminooxy-containing molecules . The t-butyl ester can be removed under acidic conditions for further conjugation . The PEG5 spacer of the compound improves aqueous solubility .

Synthesis Analysis

Ald-CH2-PEG5-t-butyl ester is particularly useful in the development of protein and peptide-based drugs, which often have limited half-lives and poor stability in vivo . By attaching this compound to the protein or peptide, researchers can improve its stability and increase its circulation time in the body .Molecular Structure Analysis

The molecular formula of Ald-CH2-PEG5-t-butyl ester is C17H32O8 . It has a molecular weight of 364.4 g/mol . The functional group of this compound is aldehyde/t-butyl ester .Chemical Reactions Analysis

Ald-CH2-PEG5-t-butyl ester is reactive with aminooxy-containing molecules . The t-butyl ester can be removed under acidic conditions for further conjugation .Physical And Chemical Properties Analysis

Ald-CH2-PEG5-t-butyl ester has a molecular weight of 364.4 g/mol . Its molecular formula is C17H32O8 .科学的研究の応用

薬物送達システム

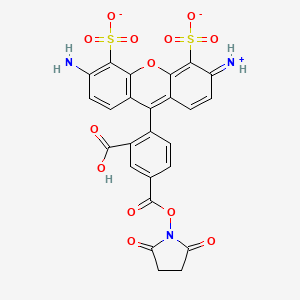

アルデヒド-CH2-PEG5-t-ブチルエステルのPEG化特性は、それを薬物送達システムに適した候補にします。 PEGの親水性により、薬物の水溶性を向上させることができます {svg_1}.

PROTAC合成

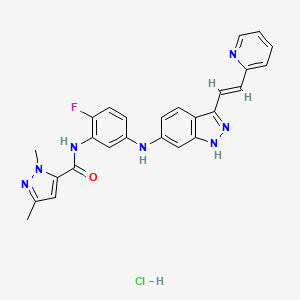

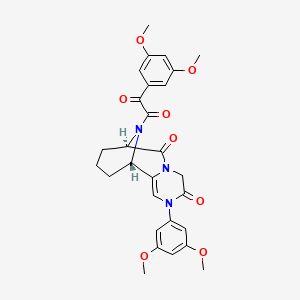

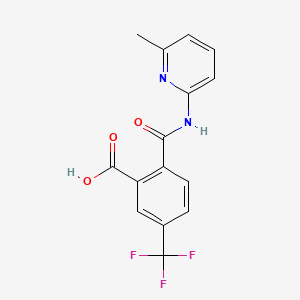

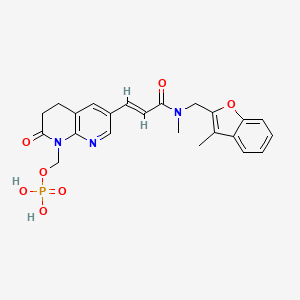

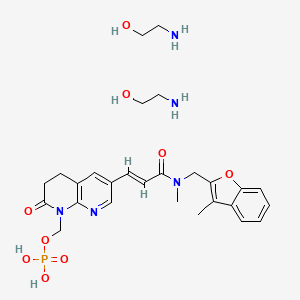

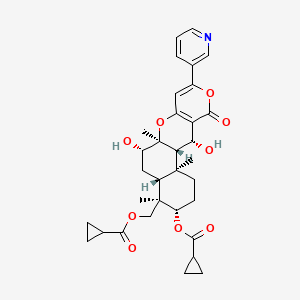

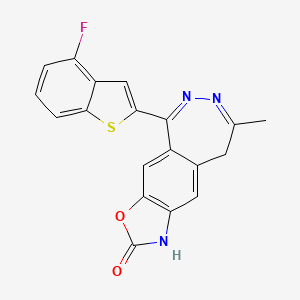

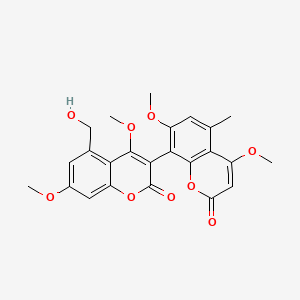

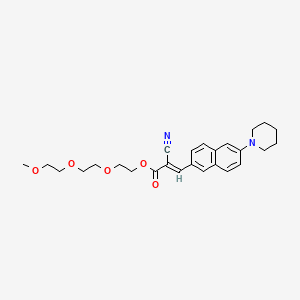

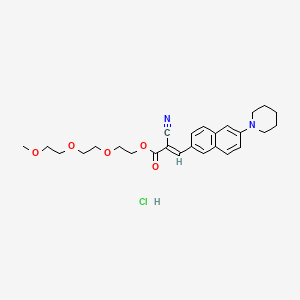

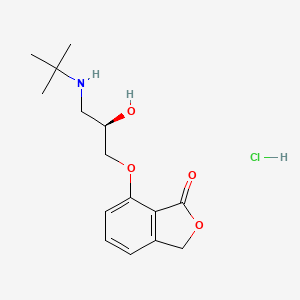

アルデヒド-CH2-PEG5-t-ブチルエステルは、プロテオリシス標的キメラ(PROTAC)の合成に使用されます {svg_2} {svg_3} {svg_4}. PROTACは、E3ユビキチンリガーゼを募集して特定のタンパク質を分解のために標識することによって機能する新しいクラスの薬剤です。

研究開発

研究開発の分野では、アルデヒド-CH2-PEG5-t-ブチルエステルを使用して、その特性と潜在的な用途を研究することができます {svg_5} {svg_6}.

作用機序

Target of Action

Ald-CH2-PEG5-t-butyl ester, also known as Ald-CH2-PEG5-Boc, is a type of PEG linker . PEG linkers are used in drug delivery systems to improve the solubility, stability, and half-life of drugs . The primary targets of this compound are molecules that contain hydrazide and aminooxy groups .

Mode of Action

The Ald-CH2-PEG5-t-butyl ester linker contains an aldehyde and a t-butyl ester . The aldehyde group can readily react with hydrazide and aminooxy groups, forming a covalent bond . This allows the linker to attach to the target molecule. The t-butyl ester group can be de-protected under acidic conditions to form a free acid .

Biochemical Pathways

The exact biochemical pathways affected by Ald-CH2-PEG5-t-butyl ester depend on the specific drug or molecule it is linked to. Generally, PEG linkers like Ald-CH2-PEG5-t-butyl ester are used to modify the properties of drugs, enhancing their delivery and effectiveness .

Pharmacokinetics

The pharmacokinetics of Ald-CH2-PEG5-t-butyl ester, like other PEG linkers, are largely determined by the properties of the drug it is attached to. Pegylation (the process of attaching peg linkers to drugs) can improve a drug’s absorption, distribution, metabolism, and excretion (adme) properties . This can increase the drug’s bioavailability, allowing it to reach its target more effectively .

Result of Action

The result of Ald-CH2-PEG5-t-butyl ester’s action is the successful delivery of the drug it is attached to. By improving the drug’s solubility, stability, and half-life, the PEG linker can enhance the drug’s effectiveness .

Action Environment

The action of Ald-CH2-PEG5-t-butyl ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the de-protection of the t-butyl ester group . Additionally, the presence of hydrazide or aminooxy groups in the environment is necessary for the aldehyde group to react . The temperature and other conditions of storage can also impact the stability and efficacy of the compound .

Safety and Hazards

将来の方向性

Ald-CH2-PEG5-t-butyl ester is particularly useful in the development of protein and peptide-based drugs . By attaching this compound to the protein or peptide, researchers can improve its stability and increase its circulation time in the body . This suggests that Ald-CH2-PEG5-t-butyl ester has potential applications in the field of pharmaceutical research and development .

生化学分析

Biochemical Properties

The aldehyde groups in Ald-CH2-PEG5-t-butyl ester are likely to undergo nucleophile substitution, reduction, and oxidation reactions . The t-butyl ester can be removed under acidic conditions

Cellular Effects

As a PEG derivative, it may be involved in drug delivery applications .

Molecular Mechanism

Its aldehyde group is likely to undergo nucleophile substitution, reduction, and oxidation reactions .

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h5H,4,6-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKNETSNXAZWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)